SIS3
Overview
Description
SIS3, also known as (E)-SIS3, is a pyrrolopyridine compound that acts as a selective inhibitor of Smad3. Smad3 is a critical intracellular signaling protein involved in the transforming growth factor-beta (TGF-β) pathway. By inhibiting Smad3 phosphorylation, this compound modulates cellular responses to TGF-β1, affecting processes such as cell differentiation and fibrosis .
Mechanism of Action
Target of Action
SIS3, also known as this compound HCl or this compound hydrochloride, is a potent and selective inhibitor of Smad3 . Smad3 is a protein that plays a crucial role in transmitting signals from receptors of the transforming growth factor-beta (TGF-β) family to the cell nucleus .
Mode of Action
This compound functions by inhibiting the phosphorylation of Smad3 . This inhibition disrupts the interaction of Smad3 with Smad4, another protein in the TGF-β signaling pathway . By doing so, this compound attenuates the TGF-β1-induced extracellular matrix expression .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the TGF-β/Smad3 signaling pathway . This pathway plays a significant role in various cellular processes, including cell growth, cell differentiation, apoptosis, and cellular homeostasis . This compound’s inhibition of Smad3 disrupts this pathway, leading to changes in these cellular processes .
Pharmacokinetics
The pharmacokinetics of a drug, including its adme properties, play a crucial role in its bioavailability and overall therapeutic effect
Biochemical Analysis
Biochemical Properties
SIS3 hydrochloride selectively inhibits the phosphorylation of Smad3 induced by Transforming Growth Factor-beta 1 (TGF-beta 1) and ALK5 . It does not affect the phosphorylation of Smad2, p38, MAPK, ERK, or PI 3-kinase signaling . This selective inhibition of Smad3 phosphorylation by this compound hydrochloride plays a significant role in various biochemical reactions.
Cellular Effects
This compound hydrochloride has been shown to have profound effects on various types of cells and cellular processes. For instance, it has been found to inhibit the TGF-beta 1 effect on type I procollagen expression at the transcriptional levels via the Smad3-binding site . In addition, it has been observed to reverse the expression of certain molecules stimulated by lipopolysaccharide (LPS) in a rat model, alleviating symptoms including lung injury and pulmonary edema .
Molecular Mechanism
The molecular mechanism of this compound hydrochloride involves its interaction with Smad3. It attenuates the TGF-beta 1-induced phosphorylation of Smad3 and interaction of Smad3 with Smad4 . This selective inhibition of Smad3 phosphorylation by this compound hydrochloride allows it to exert its effects at the molecular level, including changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound hydrochloride have been observed to change over time. For example, in a study involving a rat model of acute respiratory distress syndrome, this compound hydrochloride was found to partially inhibit the phosphorylation of Smad3 and alleviate symptoms over time .
Dosage Effects in Animal Models
The effects of this compound hydrochloride have been studied in animal models at different dosages. In a study involving a rat model of osteoarthritis, this compound hydrochloride was injected intra-articularly at different time points after surgery, and it was found that the expression of certain proteins was downregulated to varying degrees at different time points, with the most significant decrease observed at the early stage .
Metabolic Pathways
This compound hydrochloride is involved in several metabolic pathways. It has been found to be highly involved in energy metabolism pathways, especially in lipid metabolism .
Subcellular Localization
A study on a different protein named Sis1 showed that its localization controls the heat shock response activation in yeast . Although this protein is different from this compound hydrochloride, it provides some insight into how the subcellular localization of molecules can influence their activity or function.
Preparation Methods
Synthetic Routes:: The synthetic route for SIS3 involves chemical reactions to assemble its pyrrolopyridine core. While specific details may vary, the synthesis typically includes steps such as cyclization, functional group modifications, and purification.
Reaction Conditions:: The exact reaction conditions depend on the specific synthetic strategy employed by researchers. the overall goal is to achieve high purity and yield of this compound.
Industrial Production:: this compound is primarily synthesized in research laboratories rather than industrial settings. Its production remains limited due to its specialized applications.
Chemical Reactions Analysis
Types of Reactions:: SIS3 does not undergo extensive chemical transformations. it interacts with cellular signaling pathways, affecting gene expression and cellular behavior.
Common Reagents and Conditions:: this compound is stable under standard laboratory conditions. Researchers typically handle it in organic solvents such as dimethyl sulfoxide (DMSO).
Major Products:: this compound itself is the primary product of its synthesis. Its biological effects result from its interaction with Smad3 and downstream signaling events.
Scientific Research Applications
SIS3 finds applications across various scientific disciplines:
Chemistry: Researchers study this compound to understand its mechanism of action and explore its potential as a lead compound for drug development.
Biology: this compound helps elucidate TGF-β signaling pathways and their impact on cellular processes.
Medicine: Investigations focus on this compound’s therapeutic potential, especially in fibrotic diseases and cancer.
Industry: Although not widely used in industry, this compound’s insights contribute to drug discovery efforts.
Comparison with Similar Compounds
SIS3 stands out due to its specificity for Smad3. Similar compounds include other TGF-β pathway inhibitors, such as SB431542 and LY364947. this compound’s unique properties make it a valuable tool for researchers studying TGF-β signaling .
Properties
IUPAC Name |
(E)-1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(1-methyl-2-phenylpyrrolo[2,3-b]pyridin-3-yl)prop-2-en-1-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O3.ClH/c1-30-27(19-8-5-4-6-9-19)22(23-10-7-14-29-28(23)30)11-12-26(32)31-15-13-20-16-24(33-2)25(34-3)17-21(20)18-31;/h4-12,14,16-17H,13,15,18H2,1-3H3;1H/b12-11+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDKIEBFIMCSCBB-CALJPSDSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C2=C1N=CC=C2)C=CC(=O)N3CCC4=CC(=C(C=C4C3)OC)OC)C5=CC=CC=C5.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C2=C1N=CC=C2)/C=C/C(=O)N3CCC4=CC(=C(C=C4C3)OC)OC)C5=CC=CC=C5.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.